(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol - 1160430-73-8

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Catalog Number: EVT-1719302
CAS Number: 1160430-73-8
Molecular Formula: C13H9ClF3NO2
Molecular Weight: 303.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is a synthetic organic compound belonging to the class of aryl aldosterone synthase inhibitors. [ [] ] This compound is a research chemical used in various scientific investigations to study its potential biological activity and interactions with specific molecular targets.

Applications

The primary research application of (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol identified in the provided papers is as a potential aryl aldosterone synthase inhibitor. [ [] ] This research area aims to develop novel therapeutic approaches for managing conditions related to aldosterone dysregulation, such as hypertension and heart failure.

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. X-ray crystallography, NMR spectroscopy, and computational studies have shown that taranabant adopts low-energy conformations with a rigid C11-N13-C14-C16-C17 backbone but with flexibility around the C8-C11 and C8-O7 bonds. Mutagenesis and docking studies indicate that taranabant and rimonabant bind to the same general region of the CB1R, but their detailed interactions differ. Like rimonabant, taranabant interacts with aromatic residues (F(3.36)200, W(5.43)279, W(6.48)356, and Y(5.39)275) through its phenyl rings and with F(2.57)170 and L(7.42)387 through its CF3-Pyr ring. Importantly, taranabant forms a hydrogen bond with S(7.39)383 but not with K(3.28)192, while rimonabant shows the opposite behavior. The strong hydrogen bond between the amide NH of taranabant and the hydroxyl of S(7.39)383 is thought to be key to taranabant's superior affinity for CB1R. []

Relevance: Taranabant shares a key structural motif with (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: a 5-(trifluoromethyl)pyridin-2-yl group linked to an oxygen atom. Both compounds also feature a phenyl ring in their structure, highlighting their structural similarity. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a small-molecule antagonist of the P2X7 receptor. Its development involved the optimization of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives to improve P2X7 affinity and liver microsomal stability. JNJ 54166060 is a potent P2X7 antagonist (ED50 = 2.3 mg/kg in rats) with high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. It also possesses a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism. []

Relevance: While JNJ 54166060 features a more complex structure, it shares a core structural feature with (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: a halogenated pyridine ring (5-fluoropyridin-2-yl in JNJ 54166060 and 3-chloro-5-(trifluoromethyl)pyridin-2-yl in the target compound). The presence of a halogenated aromatic ring in both compounds suggests potential similarities in their physicochemical properties and interactions with biological targets. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was designed as a structurally diverse backup compound for TP0439150, a previously identified GlyT1 inhibitor, using central nervous system multiparameter optimization (CNS MPO) guidelines. This compound possesses a higher CNS MPO score and distinct physicochemical properties compared to TP0439150. It exhibits potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and can increase the cerebrospinal fluid (CSF) concentration of glycine in rats. []

Relevance: While not directly sharing the same halogenated pyridine ring as (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, this compound does feature a related 2-substituted pyridin-4-ylmethyl group linked to an amide moiety. Both compounds also incorporate a trifluoromethylated aromatic ring (trifluoromethoxyphenyl in the related compound and trifluoromethylpyridinyl in the target compound), suggesting potential similarities in their physicochemical properties. []

methanone

Compound Description: This compound is a 2-methoxy-substituted derivative of a series of pyrazolo[3,4-b]pyridin-5-yl](thiophen-2-yl)methanones. Its crystal structure, unlike its 4-methyl and 4-chloro analogs, shows no disorder in the thiophene ring but exhibits disorder in the -CF3 group. The torsion angle of the thiophene ring is -69.6(2)° (gauche), contrasting the anticlinal conformation observed in the 4-methyl and 4-chloro derivatives. The absence of thiophene ring disorder allows one of its ring carbon atoms to participate in intermolecular C—H⋯O hydrogen bonding, forming a characteristic C(5) chain graph-set motif linking molecules through glides along []. An intramolecular C—H⋯N hydrogen bond also occurs. []

Relevance: This compound, although belonging to a different heterocyclic scaffold, shares a crucial structural element with (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: the presence of a 6-trifluoromethyl-substituted pyridine ring. This shared feature suggests potential similarities in their electronic properties and interactions with specific binding sites. []

Venetoclax

Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor used to treat hematologic malignancies. [, ] In humans, venetoclax undergoes extensive hepatic metabolism and is primarily eliminated via feces. Enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction, are the primary biotransformation pathways. Gut bacteria likely contribute to the formation of nitro reduction metabolites. [] Unchanged venetoclax is the major circulating species, constituting 72.8% of total plasma radioactivity. []

Relevance: While structurally distinct from (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, venetoclax is relevant due to its oxidative impurities, specifically venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). [] These impurities highlight the potential for oxidative modifications in compounds containing a similar 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, as found in the target compound. Understanding the oxidative pathways of related compounds can provide valuable insights into the potential metabolic fate and stability of (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. []

Venetoclax N-oxide (VNO)

Compound Description: VNO is an oxidative impurity of venetoclax, identified as 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide. [] It can be synthesized by oxidizing venetoclax with m-CPBA in dichloromethane. Heating VNO in water under reflux for 36 hours leads to the formation of the venetoclax hydroxylamine impurity (VHA) through a [, ] Meisenheimer rearrangement. []

Relevance: While not directly analogous in structure to (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, VNO highlights the susceptibility of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety to oxidation, a modification that could also occur in the target compound. Understanding the oxidative behavior of related compounds like VNO is important for predicting the potential metabolic fate and stability of (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol. []

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: VHA is another oxidative impurity of venetoclax, arising from a [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO). Its structure is 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide. []

1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(3-fluorophenyl)urea (7b) and 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-(4-chloro-3-trifluoromethyl)phenyl)urea (7e)

Compound Description: These compounds are dual inhibitors of pan-RAF and VEGFR2 kinases, designed to improve the metabolic stability and solubility of previously reported inhibitors by introducing a urea moiety. Both exhibit potent activity against the LS513 cell line (K-RasG12D) and VEGFR2. [7b] shows a GI50 of 0.1 μM against LS513 and an IC50 of 0.03 μM against VEGFR2, while [7e] exhibits a GI50 of 0.06 μM and an IC50 of 0.06 μM against these targets, respectively. Preclinical studies are currently underway to evaluate their potential for treating K-Ras mutated colorectal cancer. []

Relevance: While [7b] and [7e] differ significantly from (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol in their overall structure, they share a substituted pyridine ring linked to a phenyl ring through a nitrogen atom. This similarity highlights the versatility of the pyridine-phenyl motif in drug design and suggests that (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, despite a different linker atom (oxygen instead of nitrogen), might also exhibit biological activity, potentially in areas related to kinase inhibition or other signaling pathways. []

Epyrifenacil (S-3100)

Compound Description: Epyrifenacil is a novel herbicide, chemically defined as ethyl[(3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenoxy}pyridin-2-yl)oxy]acetate. [] Studies using 14C-labeled epyrifenacil in rats showed that approximately 73-74% of the orally administered dose (1 mg/kg) was absorbed, metabolized, and primarily excreted in feces within 48 hours. [] The rapid elimination of radioactivity from plasma and tissues indicates limited exposure to epyrifenacil and its metabolites. []

Relevance: Epyrifenacil shares a key structural element with (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol: a substituted pyridin-2-yl group linked to an oxygen atom. Additionally, both compounds feature a trifluoromethyl substituent on an aromatic ring, further highlighting their structural similarity. This connection suggests that (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol might possess properties relevant to herbicide development or exhibit biological activity related to plant physiology. []

Lorcaserin

Compound Description: Lorcaserin [(1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine] is a selective, high-affinity 5-HT2C receptor full agonist. [] It binds with high affinity to human and rat 5-HT2C receptors (Ki = 15 ± 1 nM and 29 ± 7 nM, respectively). [] Lorcaserin demonstrates high selectivity for the human 5-HT2C receptor over other human 5-HT receptors, including 5-HT1A, 5-HT3, 5-HT4C, 5-HT55A, 5-HT6, and 5-HT7, as well as a panel of 67 other G protein-coupled receptors and ion channels. [] In vitro, it does not compete for binding or alter the function of serotonin, dopamine, and norepinephrine transporters. [] Lorcaserin reduces food intake in rats, an effect reversed by pretreatment with the 5-HT2C-selective antagonist SB242,084 but not the 5-HT2A antagonist MDL 100,907, demonstrating 5-HT2C receptor mediation. []

Relevance: While lorcaserin does not share the same core structure as (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, it serves as an example of a compound with a substituted aromatic ring (chlorinated benzazepine) that exhibits potent and selective activity at a specific receptor (5-HT2C). [] This example suggests that (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, with its chlorinated and trifluoromethylated pyridine ring, might also exhibit specific biological activity, potentially interacting with receptors or enzymes involved in various signaling pathways. The presence of a substituted aromatic ring in both compounds is a common feature in medicinal chemistry and often contributes to the specific binding and pharmacological activity of drugs. []

Dimethenamid

Compound Description: Dimethenamid, chemically defined as 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide, is a herbicide. [] It can be isolated from natural water samples using C-18 solid-phase extraction and separated from its ethanesulfonic acid (ESA) and oxanilic acid (OXA) degradates during elution. [] Gas chromatography-mass spectrometry in selected-ion mode is used for its detection. [] Dimethenamid and its ESA and OXA degradates have been detected in surface water samples from the Mississippi River during spring flushes, indicating its presence and potential environmental impact. []

Relevance: Although structurally distinct from (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, dimethenamid is relevant as another example of a herbicide containing a chlorinated aromatic ring (chloroacetamide linked to a thienyl group). [] This example underscores the potential for compounds with halogenated aromatic rings, like the target compound, to exhibit herbicidal activity or interact with plant-specific biological targets. []

Flufenacet

Compound Description: Flufenacet, chemically named as N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy]acetamide, is a herbicide. [, ] Similar to dimethenamid, it can be isolated from natural water samples using C-18 solid-phase extraction and separated from its ESA and OXA degradates. [] Detection is achieved through gas chromatography-mass spectrometry in selected-ion mode. [] While flufenacet itself has been detected less frequently in surface waters, its ESA degradates have been found during peak herbicide spring flushes, highlighting its potential persistence and environmental fate. []

Relevance: While structurally different from (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, flufenacet shares a key structural feature: a trifluoromethylated aromatic ring (trifluoromethylthiadiazol in flufenacet). [, ] This shared feature, often found in agrochemicals, suggests that (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol might exhibit properties relevant to herbicide development or interact with biological targets in plants. [, ]

Properties

CAS Number

1160430-73-8

Product Name

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol

Molecular Formula

C13H9ClF3NO2

Molecular Weight

303.66 g/mol

InChI

InChI=1S/C13H9ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-6,19H,7H2

InChI Key

RHHDFUAKRUVQSO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1CO)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.